

1-Methyl-1H-imidazole-4,5-dicarbonitrile

molecular weight

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Compound of Interest

Compound Name: 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B095172

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An In-depth Technical Guide to **1-Methyl-1H-imidazole-4,5-dicarbonitrile**: Properties, Synthesis, and Applications

Executive Summary

1-Methyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. Its unique structure, featuring a methylated imidazole core flanked by two nitrile groups, positions it as a versatile precursor for the synthesis of a wide array of more complex molecules, particularly purine analogs and other bioactive heterocycles. This guide provides a comprehensive technical overview of its molecular profile, physicochemical properties, a detailed, field-proven synthetic pathway, critical safety protocols, and its current and potential applications in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Molecular Profile and Physicochemical Properties

1-Methyl-1H-imidazole-4,5-dicarbonitrile, with the molecular formula C₆H₄N₄, is a structurally distinct imidazole derivative.^{[1][2][3]} The presence of the electron-withdrawing nitrile groups and the N-methyl group significantly influences its chemical reactivity and physical properties. The imidazole ring itself is an aromatic, electron-rich system that is a common motif in a vast number of biologically active molecules.^[4]

Key Identifiers and Properties

All quantitative data for the compound are summarized in the table below for ease of reference.

Property	Value	Source(s)
IUPAC Name	1-methylimidazole-4,5-dicarbonitrile	[3]
CAS Number	19485-35-9	[1][3]
Molecular Formula	C ₆ H ₄ N ₄	[1][2][3]
Molecular Weight	132.12 g/mol	[2][3]
Appearance	Solid	[1]
Melting Point	83-85 °C	[5]
Boiling Point	148-150 °C / 0.5 mmHg	[5]
InChIKey	SUOVGHDPXJUFME-UHFFFAOYSA-N	[1][3]

Structural Insights

The molecule's functionality is dictated by three key regions:

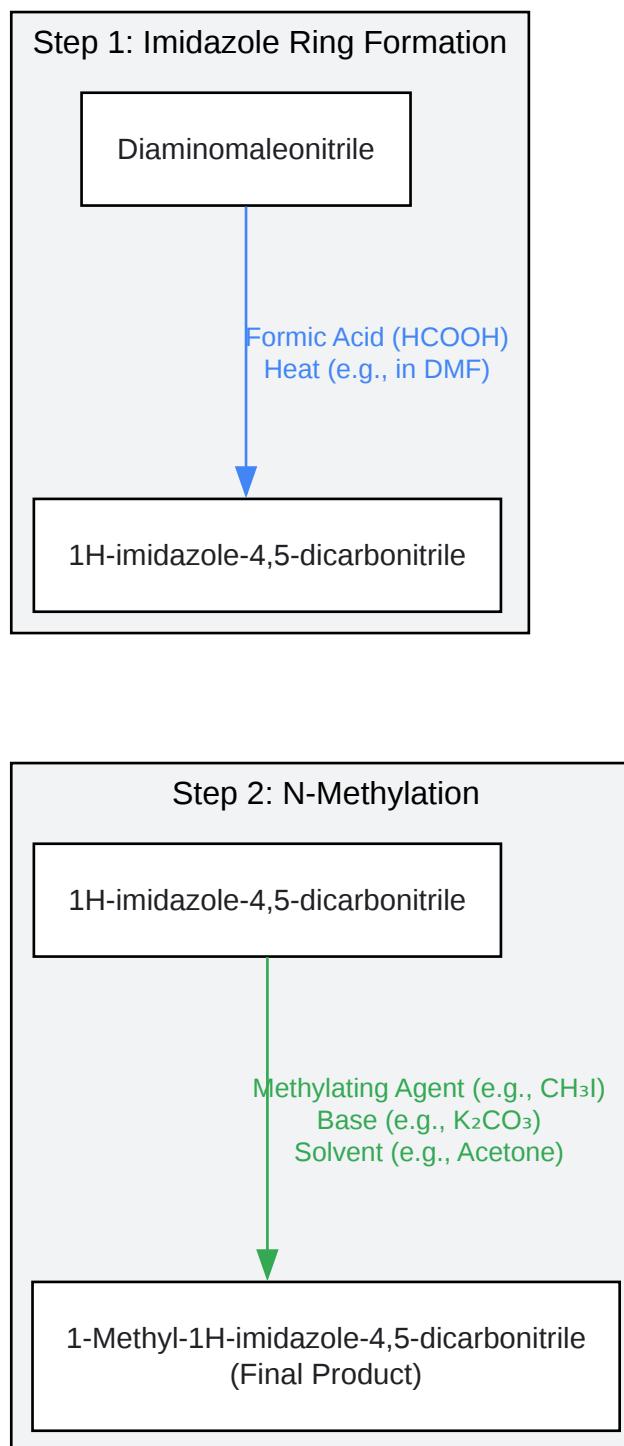
- The Imidazole Ring: A five-membered aromatic heterocycle that provides a stable core. It is a ubiquitous scaffold in medicinal chemistry.[4]
- The Dinitrile Groups: The two cyano (-C≡N) groups at the 4 and 5 positions are strong electron-withdrawing groups. They serve as valuable chemical handles for further transformations, such as hydrolysis to carboxylic acids, reduction to amines, or conversion into other heterocyclic systems.
- The N-Methyl Group: The methyl group at the N1 position prevents tautomerization and provides a fixed point of substitution, which is crucial for designing specific molecular interactions in drug development.

Synthesis, Purification, and Characterization

While **1-Methyl-1H-imidazole-4,5-dicarbonitrile** is commercially available, understanding its synthesis is crucial for specialized applications or large-scale needs. A robust and logical two-step approach involves the synthesis of the parent imidazole followed by selective N-methylation.

Proposed Synthetic Pathway

The synthesis begins with the cyclization of diaminomaleonitrile to form the core 1H-imidazole-4,5-dicarbonitrile, which is subsequently methylated. This pathway is chosen for its reliance on well-established and high-yielding reactions.



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Caption: Proposed two-step synthesis of **1-Methyl-1H-imidazole-4,5-dicarbonitrile**.

Experimental Protocol

This protocol is a self-validating system, with defined checkpoints for assessing purity and identity.

Step 1: Synthesis of 1H-imidazole-4,5-dicarbonitrile

This step is adapted from established methods for creating the dicyanoimidazole core.[\[6\]](#)

- **Reagents & Setup:** To a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diaminomaleonitrile (1.0 eq) and dimethylformamide (DMF, ~5 mL per gram of starting material).
- **Reaction:** Add formic acid (1.5 eq) dropwise to the stirred solution.
- **Heating:** Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, pour the reaction mixture into ice water. The crude product will precipitate.
- **Purification:** Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) yields pure 1H-imidazole-4,5-dicarbonitrile.

Step 2: N-Methylation

- **Reagents & Setup:** In a round-bottom flask, dissolve the 1H-imidazole-4,5-dicarbonitrile (1.0 eq) from Step 1 in acetone.
- **Base Addition:** Add anhydrous potassium carbonate (K_2CO_3 , 1.5 eq). Potassium carbonate is a mild and effective base for this alkylation, minimizing side reactions.
- **Methylation:** Add methyl iodide (CH_3I , 1.2 eq) dropwise. The reaction is typically exothermic and should be controlled. Stir the mixture at room temperature for 12-18 hours.
- **Workup:** Filter off the potassium carbonate. Evaporate the acetone under reduced pressure.
- **Extraction:** Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium

sulfate.

- Final Purification: Remove the solvent in vacuo. The resulting solid is the target compound, **1-Methyl-1H-imidazole-4,5-dicarbonitrile**. Purity should be assessed by HPLC (>98%) and identity confirmed by spectroscopic methods.

Analytical Characterization

- Infrared (IR) Spectroscopy: The presence of the nitrile group is confirmed by a sharp absorption peak around 2200 cm^{-1} .^[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR will show a characteristic singlet for the N-methyl protons and a singlet for the proton on the imidazole ring. ^{13}C NMR will confirm the number of unique carbons, including the distinct signals for the nitrile carbons.
- Mass Spectrometry: Provides confirmation of the molecular weight (132.12 g/mol).^[3]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The aggregated GHS information provides a clear warning profile.^[3]

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Acute Toxicity, Dermal	H312	Harmful in contact with skin
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Acute Toxicity, Inhaled	H332	Harmful if inhaled
STOT SE 3	H335	May cause respiratory irritation

Personal Protective Equipment (PPE):

- Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

Handling:

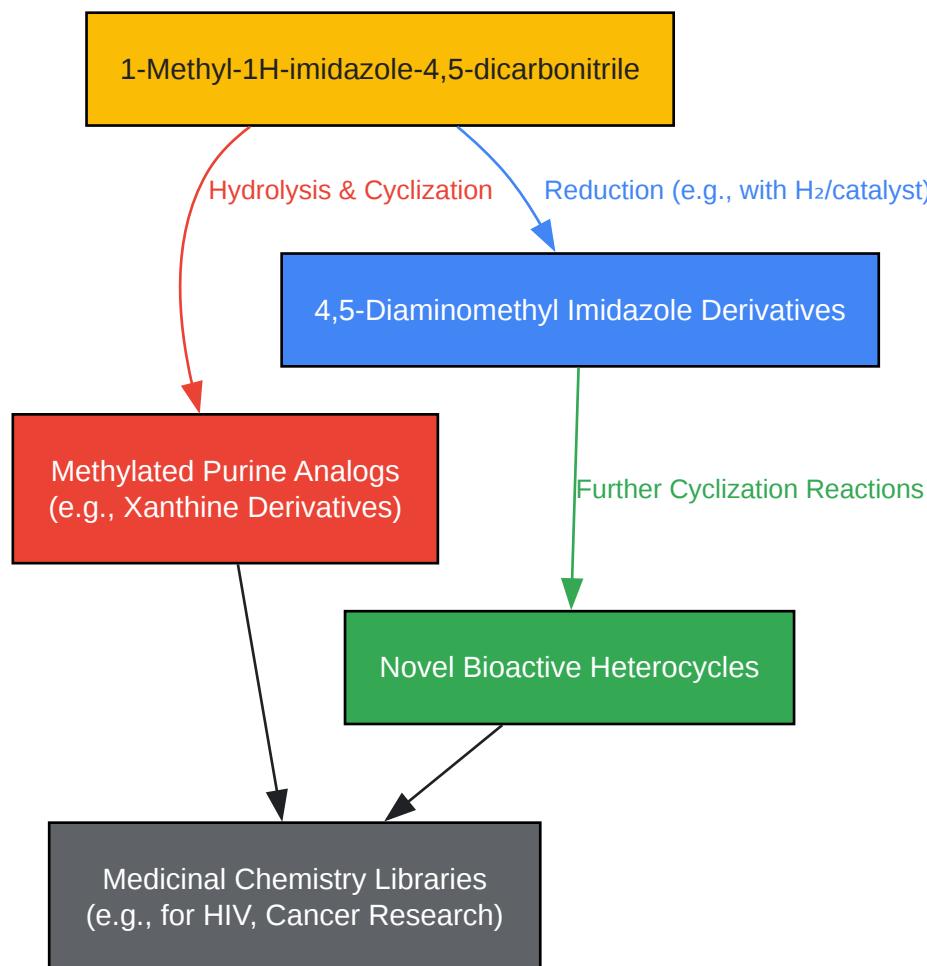
- Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly sealed container in a cool, dry place.[5]
- Keep away from strong oxidizing agents.

Applications in Research and Drug Development

The true value of **1-Methyl-1H-imidazole-4,5-dicarbonitrile** lies in its utility as a versatile chemical building block. Its dinitrile functionality is a gateway to numerous other molecular classes.



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Caption: Key synthetic transformations and applications of the title compound.

Precursor to Purine Analogs

The most direct application is in the synthesis of purines. The dicyanoimidazole core can be readily converted to the corresponding diamine, which can then be cyclized to form the purine ring system.^[6] This route is valuable for creating substituted xanthines and other purines with potential therapeutic uses, from stimulants to antivirals.

Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in drug discovery, present in numerous approved drugs.^[4] Compounds built upon substituted imidazole cores have shown promise as:

- Anticancer Agents: Noble metal complexes with imidazole ligands are a significant area of research.^[4]
- Antiviral Compounds: Specifically, 1,5-disubstituted imidazole derivatives have been investigated as inhibitors of the HIV-1 integrase enzyme, a key target for antiretroviral therapy.^[7] **1-Methyl-1H-imidazole-4,5-dicarbonitrile** serves as an ideal starting point for generating libraries of such compounds for screening.

Building Block for Novel Heterocycles

The vicinal nitrile groups can react with various reagents to form new fused heterocyclic systems. This opens avenues for exploring novel chemical space in the search for new materials or bioactive molecules.

Conclusion

1-Methyl-1H-imidazole-4,5-dicarbonitrile is more than a simple chemical; it is an enabling tool for advanced chemical synthesis. With a well-defined molecular profile, a straightforward synthetic route, and clear safety guidelines, it is primed for extensive use. Its primary value lies in its role as a strategic intermediate for constructing complex purine analogs and for populating medicinal chemistry libraries aimed at discovering next-generation therapeutics. For researchers in drug development and organic synthesis, this compound represents a key starting material for innovation.

References

- **1-Methyl-1H-imidazole-4,5-dicarbonitrile** | C6H4N4 | CID 583268. PubChem. [\[Link\]](#)
- Preparation of 4,5-dicyanoimidazoles.
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [\[Link\]](#)
- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI. [\[Link\]](#)

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Sources

- 1. 1-Methyl-1H-imidazole-4,5-dicarbonitrile | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 1-Methyl-1H-imidazole-4,5-dicarbonitrile | C6H4N4 | CID 583268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-METHYL-1H-IMIDAZOLE-4,5-DICARBONITRILE CAS#: 19485-35-9 [chemicalbook.com]
- 6. US3806517A - Preparation of 4,5-dicyanoimidazoles - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
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